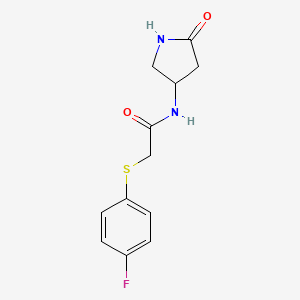

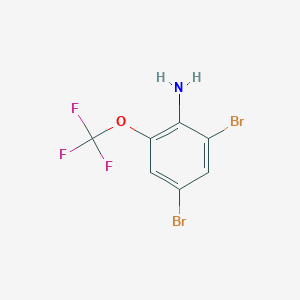

2,4-Dibromo-6-(trifluoromethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

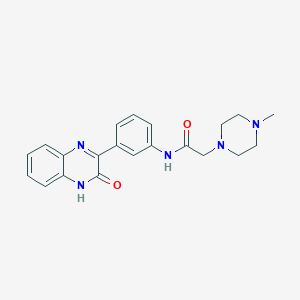

2,4-Dibromo-6-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4Br2F3NO and a molecular weight of 334.92 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound can be achieved by taking 4-trifluoro-methoxyaniline as raw material. In a solvent, inert grinding medium is added, followed by the successive addition of bromine and hydrogen peroxide for the reaction . The reaction is carried out under a whipped state with a stirring velocity of 300~500r/min .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight is 334.92 .Chemical Reactions Analysis

2,4-Dibromoaniline can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene, which is used as a ligand to prepare the bis-amido complex of Ti (IV) .Wissenschaftliche Forschungsanwendungen

Synthesis of Agrochemical Intermediates

2,4-Dibromo-6-(trifluoromethoxy)aniline serves as an important intermediate in the synthesis of agrochemical products. An improved synthesis process for this compound has been developed, which is crucial for the preparation of high-efficiency, low-toxicity pesticides and new herbicides. The optimized conditions include the use of Br2, Br2-H2O2 as brominating agents, and methylene dichloride-water as solvent, achieving a reaction yield of 97% and product purity of over 99.5% (Ding Zhi-yuan, 2011).

Liquid Crystal Synthesis

The compound is also involved in the synthesis of liquid crystals. New derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline have been synthesized, where 4-trifluoromethyl and 4-trifluoromethoxy derivatives exhibit stable smectic B and A phases, respectively. This indicates the compound's potential in the development of materials with mesogenic properties, highlighting its importance in the field of material science and engineering (S. Miyajima, A. Nakazato, Noriko Sakoda, Takehiko Chiba, 1995).

Organic Synthesis and Structural Elaboration

In organic synthesis, this compound is utilized for its reactivity in hydrogen/lithium permutation (metalation) reactions. This reactivity enables the structural elaboration of compounds through selective deprotonation, demonstrating its versatility in organic synthesis processes. The results of such studies indicate the potential for preparing a wide range of complex molecules, further emphasizing its utility in medicinal chemistry and drug development (F. Leroux, E. Castagnetti, M. Schlosser, 2003).

Catalytic and Bond-Forming Reactions

The compound's derivatives are explored in catalytic and bond-forming reactions, showcasing its role in facilitating single-electron transfer processes. This application is crucial for the development of new catalytic systems and methodologies in organic synthesis, potentially leading to more efficient and sustainable chemical processes (Y. Aramaki, N. Imaizumi, Mao Hotta, J. Kumagai, T. Ooi, 2020).

Safety and Hazards

2,4-Dibromo-6-(trifluoromethoxy)aniline is harmful if swallowed or inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Wirkmechanismus

Target of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.

Mode of Action

It’s known to be used in enantio- and diastereoselective addition reactions , indicating it may interact with its targets in a stereospecific manner.

Biochemical Pathways

It’s used in the synthesis of novel pyridylpyrazole acid derivatives in the preparation of agricultural insecticides , suggesting it may influence pathways related to insect physiology.

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

Given its use in the synthesis of insecticides , it may exert toxic effects on insects at the molecular and cellular level.

Action Environment

The action of 2,4-Dibromo-6-(trifluoromethoxy)aniline can be influenced by environmental factors. For instance, it’s recommended to store the compound in a cool place, tightly closed in a dry and well-ventilated place, away from strong oxidizing agents . This suggests that temperature, humidity, and exposure to certain chemicals can affect the compound’s stability and efficacy.

Eigenschaften

IUPAC Name |

2,4-dibromo-6-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3NO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEAYONMSVJIRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)N)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852679.png)

![Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2852680.png)

![3-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2852681.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2852683.png)

![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2852685.png)

![N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2852686.png)

![5-((3-fluoro-4-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852689.png)

![7-ethyl-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852697.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2852698.png)